3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-(6-chloropyrazin-2-yl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN4/c12-10-7-13-5-8(15-10)9-6-14-11-3-1-2-4-16(9)11/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWJYRWDPYIXCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(N2C=C1)C3=CN=CC(=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701247713 | |
| Record name | 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1206970-18-4 | |
| Record name | 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1206970-18-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(6-Chloro-2-pyrazinyl)imidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701247713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Core Formation
The imidazo[1,2-a]pyridine scaffold is typically constructed via cyclocondensation of 2-aminopyridine derivatives with α-haloketones or α,β-unsaturated carbonyl compounds. For 3-(6-chloropyrazin-2-yl) substitution, pre-functionalization of the pyrazine ring before or during cyclization is critical. A representative method involves reacting 2-aminopyridine with 6-chloropyrazine-2-carbaldehyde under acidic conditions, where the aldehyde acts as an electrophile to form the imine intermediate. Subsequent cyclization, facilitated by protic acids like HCl or Lewis acids such as ZnCl₂, yields the imidazo[1,2-a]pyridine core.
Optimization studies indicate that solvents with high dielectric constants (e.g., DMF, DMSO) enhance reaction rates by stabilizing charged intermediates. For instance, using DMF at 80–100°C achieves cyclization within 6–8 hours with yields exceeding 70%. However, competing side reactions, such as over-oxidation of the aldehyde or decomposition of the aminopyridine, necessitate careful stoichiometric control.
Nucleophilic Aromatic Substitution with Dichloropyrazine
A patent by US8513415B2 details a scalable route leveraging 2,3-dichloropyrazine as a bifunctional electrophile . The process involves two stages:
-
Formation of a diaryl imine intermediate : A Schiff base is synthesized from diphenylmethylamine and an aryl aldehyde (e.g., 4-chlorobenzaldehyde) in THF or 1,4-dioxane, using DIEA or Et₃N as bases.
-
Nucleophilic displacement : The imine reacts with 2,3-dichloropyrazine in DMF at 20–130°C, with K₂CO₃ or Cs₂CO₃ as base. The chlorine at position 3 is selectively displaced, forming a C–N bond with the imine nitrogen.
Hydrolysis of the intermediate with aqueous NaOH or HCl liberates the primary amine, which undergoes intramolecular cyclization to yield the target compound. This method reports an overall yield of 50–60% and avoids lacrymatory intermediates like chloromethyl pyrazine .
Table 1: Reaction Conditions for Nucleophilic Substitution
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Solvent | DMF | Maximizes solubility |
| Base | Cs₂CO₃ | Enhances nucleophilicity |
| Temperature | 90–110°C | Balances rate/selectivity |
| Reaction Time | 12–16 hours | Ensures completion |
Late-stage introduction of the 6-chloropyrazin-2-yl group via Suzuki-Miyaura or Ullmann coupling is feasible if the imidazo[1,2-a]pyridine core bears a halogen at position 3. For example, 3-bromoimidazo[1,2-a]pyridine reacts with 6-chloropyrazine-2-boronic acid under Pd(PPh₃)₄ catalysis in toluene/EtOH, yielding the coupled product. However, this method is less favored due to:
-
Limited commercial availability of 6-chloropyrazine-2-boronic acid.
-
Competitive protodeboronation under basic conditions, reducing yields to 30–40%.
Hydrolysis and Final Product Isolation
Final steps often involve hydrolysis of protective groups or intermediates. In the US8513415B2 protocol, the hydrolysis of (3-chloropyrazin-2-yl)methanamine intermediates uses 6M HCl in toluene at 50°C, achieving >95% conversion . Crystallization from ethanol/water mixtures purifies the product, with purity >98% confirmed by HPLC.
Comparative Analysis of Synthetic Routes
Table 2: Efficiency Metrics Across Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Cyclocondensation | 70–75 | 95 | Moderate | High |
| Nucleophilic Substitution | 50–60 | 98 | High | Moderate |
| Cross-Coupling | 30–40 | 90 | Low | Low |
The nucleophilic substitution route, despite moderate yields, is preferred for industrial scalability due to streamlined steps and robust intermediates. Cyclocondensation offers higher yields but requires stringent control over aldehyde stability.
Mechanistic Insights and Side Reactions
In the nucleophilic substitution pathway, competing displacement at both chlorines of 2,3-dichloropyrazine can lead to regioisomeric byproducts. Computational studies suggest that the electron-withdrawing effect of the adjacent chlorine in 2,3-dichloropyrazine directs nucleophilic attack preferentially to position 3, minimizing isomer formation . Side reactions, such as over-hydrolysis or dimerization, are mitigated by maintaining pH < 2 during acid hydrolysis.
Chemical Reactions Analysis
Types of Reactions
3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrazine ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions:
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include palladium catalysts, isopropylmagnesium chloride, and tri-n-butyltin chloride . The reactions are typically carried out under reflux conditions or at elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, depending on the nucleophile used .
Scientific Research Applications
GABA-A Receptor Modulation
Research indicates that imidazo[1,2-a]pyridine compounds, including 3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine, act as modulators of the GABA-A receptor. These receptors play a crucial role in the central nervous system (CNS), and compounds that can selectively modulate these receptors are of great interest for developing anxiolytic and anticonvulsant medications. The ability to influence GABA-A receptor activity with reduced side effects is a significant advantage of these compounds .
Anticancer Potential
Imidazo[1,2-a]pyridine derivatives have shown promise as anticancer agents. Studies suggest that these compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. The structure-activity relationship (SAR) studies indicate that modifications to the imidazo[1,2-a]pyridine scaffold can enhance its efficacy against various cancer cell lines .
Synthesis and Derivative Development
The synthesis of this compound has been explored through various methodologies. These include:
- Multicomponent Reactions : This approach allows for the rapid assembly of complex molecules from simpler precursors, facilitating the development of libraries of imidazo[1,2-a]pyridine derivatives.
- Bivalent Compound Formation : Researchers have successfully incorporated this compound into bivalent constructs aimed at targeting specific biological pathways, such as those involved in Helicobacter pylori infections. These constructs leverage both small molecule and peptide components to enhance therapeutic efficacy .
Biological Testing and Computational Evaluation
Comprehensive biological testing has been conducted to evaluate the effectiveness of this compound against various targets. Computational methods have been employed to predict interactions with biological macromolecules, aiding in the rational design of more potent derivatives.
Case Study 1: GABA-A Receptor Modulation
In a study focusing on CNS disorders, compounds similar to this compound were evaluated for their ability to selectively bind to different GABA-A receptor subtypes. The results demonstrated that certain modifications could enhance selectivity and reduce sedation-related side effects typically associated with GABAergic drugs.
Case Study 2: Anticancer Activity
A series of experiments tested the anticancer properties of imidazo[1,2-a]pyridine derivatives on human cancer cell lines. The findings indicated that specific structural features significantly influenced cytotoxicity levels, paving the way for further development of targeted anticancer therapies.
Mechanism of Action
The mechanism of action of 3-(6-chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to exhibit activity against multidrug-resistant tuberculosis by targeting specific bacterial enzymes . The exact molecular targets and pathways involved are still under investigation, but the compound’s structure suggests it may interact with nucleic acids or proteins in the bacterial cells .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects: The 6-chloropyrazine group in the target compound introduces electron-withdrawing characteristics, which may enhance stability and interaction with electron-rich biological targets compared to methyl or morpholinomethyl groups .
- Steric Considerations : Bulkier substituents (e.g., naphthalene in ) reduce antifungal activity, suggesting the chloropyrazine group’s moderate size may balance potency and bioavailability .
Physicochemical Properties
Comparative molecular data highlight differences in solubility, molecular weight, and polarity:
Analysis :
- The target compound’s higher molecular weight (244.66 g/mol) compared to simpler derivatives (e.g., 196.59 g/mol) may affect pharmacokinetics, necessitating formulation optimization.
Antifungal and Antimicrobial Potential
- Imidazo[1,2-a]pyridines with small electron-donating groups (e.g., methoxy) exhibit strong antifungal activity (). The chloropyrazine substituent, being electron-withdrawing, may reduce efficacy against C. albicans but could enhance activity against bacterial targets .
- Pyrazine-containing analogs of thiazole derivatives () show COX-2 selectivity, suggesting the target compound may also target inflammatory pathways .
Anticancer Activity
Metabolic Stability
- 3-Methyl derivatives () demonstrate good brain exposure, whereas the chloropyrazine group’s polarity may limit blood-brain barrier penetration, favoring peripheral targets .
Biological Activity
3-(6-Chloropyrazin-2-yl)H-imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with similar compounds.
Chemical Structure and Properties
The compound features a fused bicyclic structure incorporating imidazo and pyridine rings. Its molecular formula is , with a molecular weight of 230.65 g/mol. The unique chloropyrazine moiety enhances its chemical properties and biological activities, making it a valuable candidate for research.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
1. Antimicrobial Activity
The compound has been evaluated for its potential as an antituberculosis agent. In vitro studies have demonstrated its efficacy against resistant strains, highlighting its role in combating drug-resistant infections .
2. Cancer Therapy
Research has indicated that derivatives of imidazo[1,2-a]pyridine compounds can exhibit anticancer properties. The introduction of the chloropyrazine moiety may enhance these effects through improved binding to cancer-related targets . For instance, compounds with similar structures have shown cytotoxic effects in various cancer cell lines.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Imidazo[1,2-a]pyridine | Imidazo Structure | Anticancer, GABA-A modulation |
| This compound | Chloropyrazin Structure | Antituberculosis, potential GABA-A modulation |
The presence of the chloropyrazine moiety in this compound distinguishes it from other imidazo derivatives by enhancing its biological activity and providing unique therapeutic opportunities.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
- A study demonstrated that imidazo[1,2-a]pyridine derivatives showed promising results as dual inhibitors for cancer therapy, indicating that modifications to the core structure can significantly affect bioactivity .
- Another research effort focused on the synthesis and biological evaluation of novel derivatives indicated that structural variations could lead to enhanced activity against specific cancer types and multidrug-resistant pathogens .
Q & A
Q. How can computational tools predict the metabolic stability and toxicity of this compound derivatives?
- Methodological Answer :
- ADMET Prediction : Use software like Schrödinger’s QikProp to estimate logP, CYP450 inhibition, and hERG liability.
- Metabolite ID : Simulate Phase I/II metabolism with MetaSite to prioritize stable analogs.
- Toxicity Profiling : Apply read-across models based on structural analogs (e.g., zolpidem) to flag hepatotoxic or genotoxic risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
